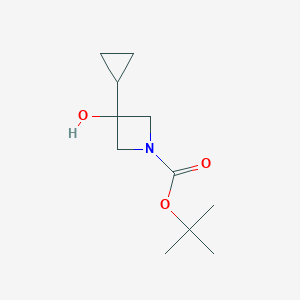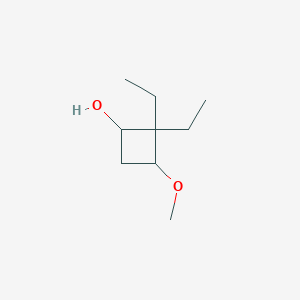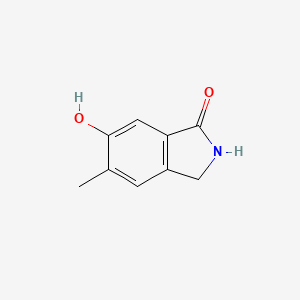
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Vue d'ensemble
Description
6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C9H9NO2 . It is a member of the class of isoindoles . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is 1S/C9H9NO2/c1-10-5-6-4-7 (11)2-3-8 (6)9 (10)12/h2-4,11H,5H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.18 . It has a melting point range of 244-246 degrees Celsius . The compound is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, such as 6-Hydroxy-5-methylisoindolin-1-one, have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for inhibitory activity against viruses like influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the creation of numerous derivatives, which can be optimized for higher selectivity and potency against viral targets .
Anti-inflammatory and Anticancer Properties
The indole scaffold is a common feature in many synthetic drug molecules due to its high affinity binding to multiple receptors. This characteristic makes it valuable in the development of anti-inflammatory and anticancer agents. Researchers are actively exploring indole derivatives for their potential to inhibit the growth of cancer cells and reduce inflammation .
Antioxidant Capabilities
The presence of a hydroxyl group in compounds like 6-Hydroxy-5-methylisoindolin-1-one contributes to their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antimicrobial and Antitubercular Effects
Indole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antitubercular effects. Their ability to interfere with the growth and survival of bacteria and Mycobacterium tuberculosis makes them candidates for the development of new antibiotics and treatments for tuberculosis .
Antidiabetic and Antimalarial Therapeutics
The versatility of indole derivatives extends to the treatment of diabetes and malaria. Their interaction with biological pathways relevant to these diseases allows for the possibility of creating novel therapeutics. The indole nucleus can be modified to enhance its pharmacological profile for these specific applications .
Anticholinesterase Activity
Indole-based compounds have been investigated for their anticholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, these compounds can potentially improve cognitive functions and slow the progression of such diseases .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-6-4-10-9(12)7(6)3-8(5)11/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCDXGLHTAPRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



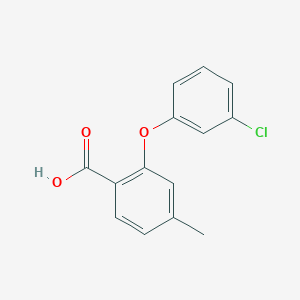
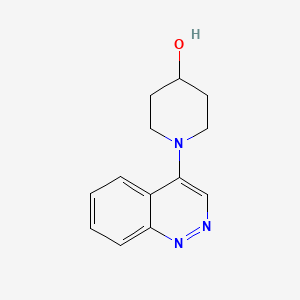
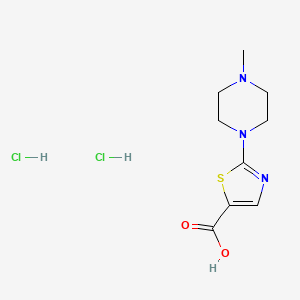
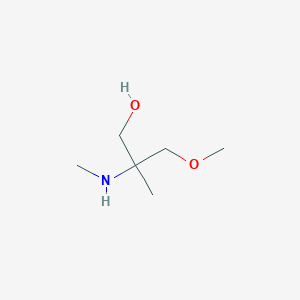
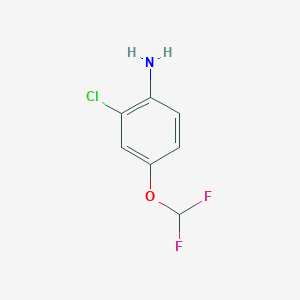
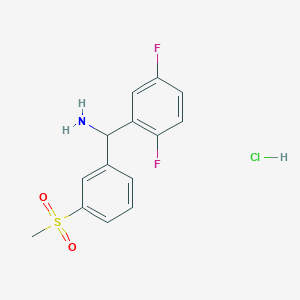
![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
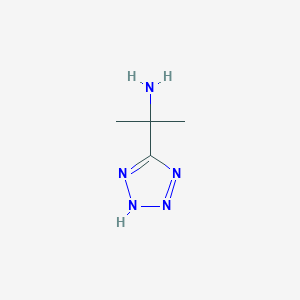
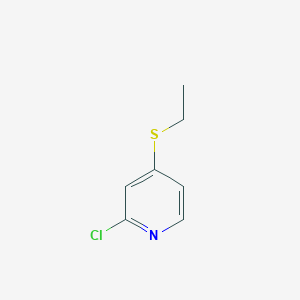
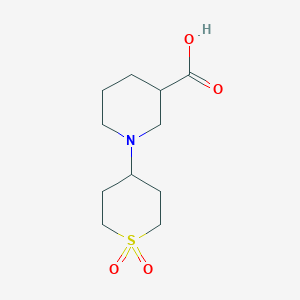

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)
